N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
CAS No.: 1359647-50-9
Cat. No.: VC6494495
Molecular Formula: C18H19ClFN3O4S
Molecular Weight: 427.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359647-50-9 |
|---|---|
| Molecular Formula | C18H19ClFN3O4S |
| Molecular Weight | 427.88 |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H19ClFN3O4S/c19-15-10-13(4-6-16(15)20)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24) |
| Standard InChI Key | APPCMBNZGCPQHH-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s architecture comprises three distinct regions:
-
Arylacetamide domain: An N-(3-chloro-4-fluorophenyl) group provides hydrophobic and halogen-bonding capabilities, which are critical for target binding in many drug candidates.
-
Pyridinone scaffold: The 1,2-dihydropyridin-2-one ring introduces hydrogen-bonding potential via its carbonyl group, while the conjugated system may facilitate π-π interactions .
-
Piperidine sulfonamide unit: The sulfonylated piperidine moiety enhances solubility and may participate in sulfonamide-specific interactions with biological targets, such as carbonic anhydrases or protease enzymes.
Table 1: Key Structural and Identification Data
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₈H₁₉ClFN₃O₄S |
| Molecular Weight | 427.88 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
| InChIKey | APPCMBNZGCPQHH-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
Proposed Synthesis Strategy
While explicit details for this compound’s synthesis are undisclosed, retro-synthetic analysis suggests a modular approach:
-
Piperidine sulfonylation: Reacting piperidine with a sulfonyl chloride derivative under basic conditions to form the piperidine-1-sulfonyl intermediate.
-
Pyridinone functionalization: Introducing the sulfonylated piperidine group at the 5-position of a 2-oxo-1,2-dihydropyridine scaffold via nucleophilic substitution .
-
Acetamide coupling: Linking the pyridinone intermediate to 3-chloro-4-fluoroaniline through a chloroacetamide spacer, likely using 2-chloroacetyl chloride as the acylating agent .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Piperidine, ClSO₂R, NEt₃, DCM, 0°C→RT | Sulfonylation of piperidine nitrogen |
| 2 | 5-Bromo-2-oxo-1,2-dihydropyridine, K₂CO₃, DMF, 80°C | Nucleophilic substitution at pyridinone |
| 3 | 3-Chloro-4-fluoroaniline, 2-chloroacetyl chloride, Et₃N, THF, 0°C | Acetamide bond formation |
Challenges in Synthesis
-
Regioselectivity: Ensuring sulfonylation occurs exclusively at the pyridinone’s 5-position requires careful control of steric and electronic factors .
-
Stability of intermediates: The 1,2-dihydropyridin-2-one ring may undergo undesired oxidation or hydrolysis under acidic/basic conditions, necessitating inert atmospheres or buffered systems.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
Calculated LogP: Using the Wildman-Crippen method, the estimated LogP is ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Solubility: While experimental data are lacking, the sulfonamide and acetamide groups suggest solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility at physiological pH.
Metabolic Stability
-
Cytochrome P450 interactions: The fluorine atom may reduce metabolism by CYP2D6, while the piperidine ring could undergo oxidative N-dealkylation.
-
Plasma protein binding: Predicted to exceed 85% due to the compound’s aromaticity and sulfonamide group, potentially limiting free drug concentration.
Hypothetical Biological Activities and Mechanisms
Receptor Interactions
-
G-protein-coupled receptors (GPCRs): The chlorofluorophenyl group may target aminergic receptors (e.g., serotonin 5-HT₃ or dopamine D₂), while the piperidine sulfonamide could influence allosteric binding pockets.
Research Gaps and Future Directions
Priority Investigations
-
Synthetic optimization: Develop high-yield routes using flow chemistry or microwave-assisted synthesis to improve scalability .
-
In vitro screening: Evaluate inhibition constants (Kᵢ) against CA isoforms, kinases, and GPCR panels to identify lead indications.
-
ADMET profiling: Assess permeability (Caco-2 assays), hepatotoxicity (hepG2 models), and CYP inhibition to guide lead optimization.
Structural Analogues for SAR Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume